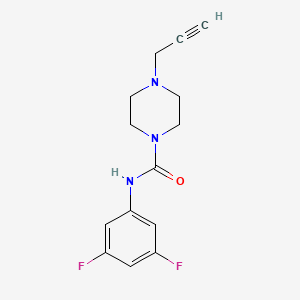

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is a γ-secretase inhibitor . It induces neuronal differentiation and blocks Notch signaling . The γ-secretase inhibitor reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .

Synthesis Analysis

The synthesis of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” involves various chemical reactions. The Dimroth rearrangement is one of the key steps in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study showed that the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane .

Molecular Structure Analysis

The molecular structure of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is complex and involves various chemical bonds and interactions . The analysis of crystal morphology, crystal structure, and the twin law allowed us to conclude that the weakest interactions in the structure occur between the layers parallel to the (100) lattice planes .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .

科学研究应用

- Anti-Cancer Potential : Researchers have investigated derivatives of this compound for their anti-cancer properties. For instance, 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, synthesized from N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, has shown promise in cancer treatment .

- Alzheimer’s Disease Research : Another derivative, 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, derived from this compound, has been explored for its potential applications in Alzheimer’s disease treatment.

- Aromatase Inhibitors : Spirocyclic compounds, including those derived from N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, have been studied as aromatase inhibitors. These molecules play a crucial role in hormone-related diseases .

- Suzuki Coupling : The synthesis of the title compound involves Suzuki coupling, a powerful method for constructing carbon-carbon bonds. This reaction has broader applications in organic synthesis .

- Porphyrin Derivatives : Non-solvated structures of 5,10,15,20-tetrakis(2′,6′/3′,5′-difluorophenyl)porphyrins have been determined by single crystal X-ray diffraction. These studies contribute to our understanding of molecular structures and properties .

- Anti-Inflammatory Properties : Some spirocyclic compounds, including derivatives of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, exhibit anti-inflammatory activity .

- Herbicidal Activity : Certain spirocyclics have been investigated for their herbicidal properties .

- New Ligands and Catalysts : The unique structural features of spirocyclic compounds have inspired the design of new ligands and catalysts. These molecules find applications in various chemical processes .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Methodology

Structural Chemistry and Crystallography

Biological Activity and Pharmacology

Materials Science and Ligand Design

作用机制

The compound is a γ-secretase inhibitor and reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . It also blocks Notch signaling . The fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .

安全和危害

未来方向

属性

IUPAC Name |

N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZLUJNEOCHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)

![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)